molecular formula C7H12N2O3S B14674111 N,S-Diacetylcysteinamide CAS No. 36914-44-0

N,S-Diacetylcysteinamide

Cat. No.: B14674111
CAS No.: 36914-44-0
M. Wt: 204.25 g/mol
InChI Key: BQICYXXJILPEEV-LURJTMIESA-N
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Description

N,S-Diacetylcysteinamide is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is known for its enhanced bioavailability and ability to cross cellular membranes more efficiently than its parent compound, N-acetylcysteine. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of neuroprotection and antioxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,S-Diacetylcysteinamide typically involves the acetylation of cysteine. One common method starts with N-acetyl-L-cysteine, which is then reacted with acetic anhydride under controlled conditions to yield this compound . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like pyridine to neutralize the by-products.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: N,S-Diacetylcysteinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides, which are important in maintaining the redox balance within cells.

    Reduction: The compound can be reduced back to its thiol form, which is crucial for its antioxidant properties.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other mild oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

N,S-Diacetylcysteinamide has a wide range of applications in scientific research:

Mechanism of Action

N,S-Diacetylcysteinamide exerts its effects primarily through its antioxidant properties. It increases the availability of glutathione, a critical antioxidant in the body, by providing cysteine, a precursor for glutathione synthesis . The compound also directly scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Additionally, it modulates various signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual acetylation, which enhances its ability to cross cellular membranes and increases its bioavailability compared to N-acetylcysteine. This makes it more effective in delivering cysteine to cells and boosting glutathione levels, thereby providing superior antioxidant protection.

Properties

CAS No.

36914-44-0

Molecular Formula

C7H12N2O3S

Molecular Weight

204.25 g/mol

IUPAC Name

O-[(2S)-2-acetamido-3-amino-3-oxopropyl] ethanethioate

InChI

InChI=1S/C7H12N2O3S/c1-4(10)9-6(7(8)11)3-12-5(2)13/h6H,3H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1

InChI Key

BQICYXXJILPEEV-LURJTMIESA-N

Isomeric SMILES

CC(=O)N[C@@H](COC(=S)C)C(=O)N

Canonical SMILES

CC(=O)NC(COC(=S)C)C(=O)N

Origin of Product

United States

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